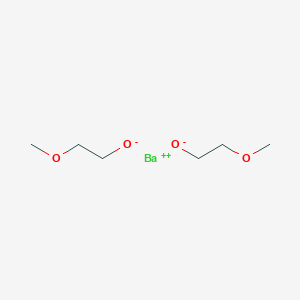
barium(2+);2-methoxyethanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium(2+);2-methoxyethanolate can be synthesized through the reaction of barium hydroxide with 2-methoxyethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{Ba(OH)}_2 + 2 \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{Ba(OCH}_2\text{CH}_2\text{OCH}_3)_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Barium(2+);2-methoxyethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of this compound to other barium-containing compounds.
Substitution: The 2-methoxyethanolate ligands can be substituted with other ligands, resulting in the formation of different barium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., oxygen, hydrogen peroxide), reducing agents (e.g., hydrogen, sodium borohydride), and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield barium oxide, while substitution reactions can produce a variety of barium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Barium(2+);2-methoxyethanolate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other barium-containing compounds and as a reagent in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research is conducted to explore its potential use in medical imaging and as a contrast agent.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of barium(2+);2-methoxyethanolate involves its interaction with molecular targets and pathways. The barium ion (Ba2+) can interact with various biological molecules, potentially affecting cellular processes. The 2-methoxyethanolate ligands may also play a role in modulating the compound’s activity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to barium(2+);2-methoxyethanolate include:
- Barium hydroxide (Ba(OH)2)
- Barium oxide (BaO)
- Barium sulfate (BaSO4)
- Barium carbonate (BaCO3)
Uniqueness
This compound is unique due to its specific combination of barium and 2-methoxyethanolate ligands. This combination imparts distinct chemical properties and potential applications that differ from other barium compounds. For example, its solubility and reactivity may vary compared to barium sulfate or barium carbonate, making it suitable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C6H14BaO4 |
|---|---|
Molekulargewicht |
287.50 g/mol |
IUPAC-Name |
barium(2+);2-methoxyethanolate |
InChI |
InChI=1S/2C3H7O2.Ba/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
XANLSKHNWPJDSZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC[O-].COCC[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



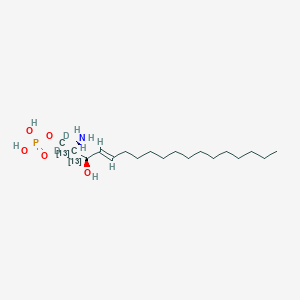
![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)

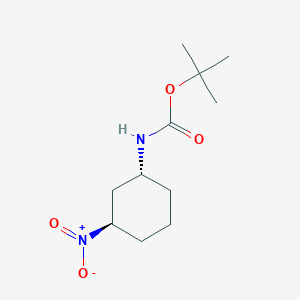
![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
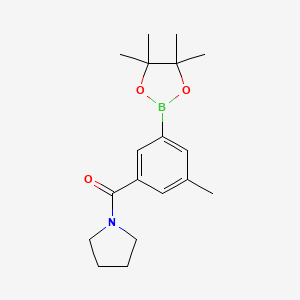
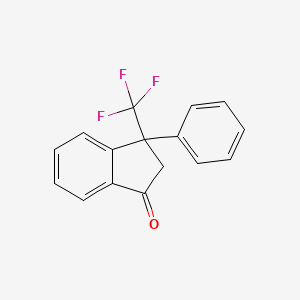
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)
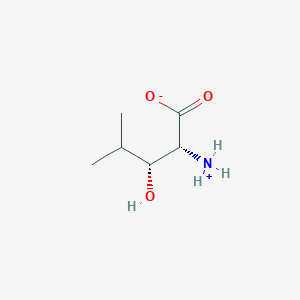
![Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13722839.png)
![(NZ)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B13722847.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(E)-2-cyanoethenyl]carbazol-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13722852.png)
